8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic structure, which includes a triazaspirodecane core and a benzenesulfonyl group. The presence of methoxy and dimethyl substituents further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. One common starting material is 4-methoxycyclohexan-1-one, which undergoes a series of transformations to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and cost-effectiveness. The process involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. These steps are carried out under mild conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzenesulfonyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary but generally involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A second-generation insecticide with a similar spirocyclic structure.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another compound with a triazaspirodecane core.
Uniqueness
What sets 8-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the methoxy and dimethyl substituents enhances its stability and potential for diverse applications.
Properties
Molecular Formula |
C18H25N3O5S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C18H25N3O5S/c1-12-11-15(13(2)10-14(12)26-5)27(24,25)21-8-6-18(7-9-21)16(22)19(3)17(23)20(18)4/h10-11H,6-9H2,1-5H3 |
InChI Key |
SBKTWIROSRRCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C)C)OC |
Origin of Product |
United States |
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